molecular formula C6H5NO2S B14753699 (Nitrothio)benzene

(Nitrothio)benzene

Cat. No.: B14753699
M. Wt: 155.18 g/mol
InChI Key: WJUVYTUYXVCIBP-UHFFFAOYSA-N
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Description

(Nitrothio)benzene is an organic compound characterized by the presence of both nitro and thio functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Nitrothio)benzene typically involves the nitration of thiobenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a catalyst. The reaction is exothermic and requires careful temperature control to prevent runaway reactions. The general reaction can be represented as follows:

C6H5SH+HNO3C6H4(NO2)SH+H2OC_6H_5SH + HNO_3 \rightarrow C_6H_4(NO_2)SH + H_2O C6​H5​SH+HNO3​→C6​H4​(NO2​)SH+H2​O

In this reaction, thiobenzene (C_6H_5SH) reacts with nitric acid (HNO_3) to form this compound (C_6H_4(NO_2)SH) and water (H_2O).

Industrial Production Methods

Industrial production of this compound follows a similar nitration process but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions enhances the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(Nitrothio)benzene undergoes various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to form amino derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).

    Reduction: Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents such as halogens (Cl_2, Br_2) in the presence of a Lewis acid catalyst (FeCl_3, AlCl_3) are commonly used.

Major Products Formed

    Oxidation: Sulfoxides (C_6H_4(NO_2)SOH) or sulfones (C_6H_4(NO_2)SO_2H).

    Reduction: Aminothiobenzene (C_6H_4(NH_2)SH).

    Substitution: Halogenated derivatives such as (Nitrothio)chlorobenzene (C_6H_4(NO_2)SHCl).

Scientific Research Applications

(Nitrothio)benzene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Nitrothio)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The thio group can form covalent bonds with thiol-containing proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Nitrobenzene (C_6H_5NO_2): Lacks the thio group, primarily used in the production of aniline and as a solvent.

    Thiobenzene (C_6H_5SH): Lacks the nitro group, used as a building block in organic synthesis.

    Aminothiobenzene (C_6H_4(NH_2)SH): Contains an amino group instead of a nitro group, used in the synthesis of pharmaceuticals.

Uniqueness

(Nitrothio)benzene is unique due to the presence of both nitro and thio groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H5NO2S

Molecular Weight

155.18 g/mol

IUPAC Name

nitrosulfanylbenzene

InChI

InChI=1S/C6H5NO2S/c8-7(9)10-6-4-2-1-3-5-6/h1-5H

InChI Key

WJUVYTUYXVCIBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S[N+](=O)[O-]

Origin of Product

United States

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